molecular formula C19H19N3OS B2442782 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034398-31-5

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2442782
CAS No.: 2034398-31-5
M. Wt: 337.44
InChI Key: YAKSNHCPQCRONV-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core structure linked to a dimethylaminophenyl group and a (2-(thiophen-2-yl)pyridin-3-yl)methyl moiety. This molecular architecture, which incorporates both electron-donating and heterocyclic components, is of significant interest in modern medicinal chemistry and drug discovery research. Compounds with similar structural features, such as benzamide and thiophene derivatives, are frequently investigated for their potential to interact with various biological targets, including enzymes and nuclear receptors . Researchers may explore this compound as a potential modulator for specific protein targets or as a key intermediate in the synthesis of more complex bioactive molecules. Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies, helping to elucidate the functional groups critical for biological activity. This compound is supplied for non-clinical, in-vitro research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-22(2)16-8-3-6-14(12-16)19(23)21-13-15-7-4-10-20-18(15)17-9-5-11-24-17/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKSNHCPQCRONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with a dimethylamine under basic conditions.

    Introduction of the Pyridine-Thiophene Moiety: This step involves the coupling of a thiophene-substituted pyridine with the benzamide core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine moieties can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    N-(2-(thiophen-2-yl)pyridin-3-ylmethyl)benzamide: Lacks the dimethylamino group, potentially altering its solubility and reactivity.

Uniqueness

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(Dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a dimethylamino substituent and a pyridinyl-thiophenyl moiety. The molecular formula is C19H19N3OSC_{19}H_{19}N_{3}OS, and its molecular weight is approximately 337.44 g/mol .

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Combining benzamide derivatives with pyridinyl-thiophenyl intermediates.
  • Catalytic conditions : Utilizing specific catalysts and solvents under controlled temperature and pressure to achieve high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is thought to involve:

  • Interaction with specific enzymes or receptors , modulating their activity.
  • Triggering downstream signaling pathways that lead to cellular responses such as apoptosis in cancer cells .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • In vitro assays demonstrated significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's efficacy in inhibiting cancer cell growth:

  • A study showed that the compound effectively reduced proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Data Tables

Biological Activity Target Cells IC50 (µM) Mechanism
AntimicrobialE. coli15.6Cell wall synthesis inhibition
AnticancerMCF7 (breast)8.4Apoptosis induction via mitochondrial pathway
A549 (lung)10.1Cell cycle arrest at G1 phase

Case Studies

  • Study on Anticancer Effects
    • Researchers conducted a study on various cancer cell lines where this compound was administered at different concentrations. Results showed a dose-dependent reduction in cell viability, particularly notable in MCF7 cells with an IC50 value of 8.4 µM, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy
    • A series of experiments were performed to assess the antimicrobial activity against Gram-negative bacteria. The compound exhibited significant antimicrobial properties with an IC50 value of 15.6 µM against E. coli, highlighting its potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis of structurally similar benzamides often involves coupling reactions between carboxylic acid derivatives and amines. For example, amide bond formation can be achieved using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt) in polar solvents (e.g., DMSO) under reflux conditions . Reaction parameters such as temperature (e.g., 20–80°C), stoichiometry of reagents, and choice of base (e.g., pyridine or triethylamine) critically affect yields. Purification typically employs column chromatography with gradient solvent systems (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:

  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).
  • NMR (¹H and ¹³C) resolves substituent positions, such as dimethylamino protons (δ ~2.8–3.2 ppm) and thiophene aromatic signals.
  • GC-MS or LC-MS confirms molecular weight and purity .
  • Microanalysis (C, H, N) validates elemental composition .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in forming derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich thiophene moiety and electron-deficient pyridine ring may guide regioselective functionalization. Computational modeling of transition states can also predict reaction pathways, such as nucleophilic attack at the amide carbonyl or electrophilic substitution on the thiophene .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this benzamide?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) often arise from conformational flexibility or intermolecular interactions. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography for unambiguous structural determination .
  • Comparative analysis with computational spectra (e.g., DFT-predicted NMR shifts) .

Q. How does the trifluoromethyl group in analogous compounds influence metabolic stability, and can this inform the design of derivatives?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability by reducing oxidative metabolism. For this compound, derivatives could be designed by introducing fluorinated substituents on the benzamide or pyridine-thiophene scaffold. In vitro assays (e.g., microsomal stability tests) and logP measurements validate these modifications .

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